molecular formula C6H5F3N2 B027028 5-Amino-2-(trifluoromethyl)pyridine CAS No. 106877-33-2

5-Amino-2-(trifluoromethyl)pyridine

Cat. No. B027028
Key on ui cas rn: 106877-33-2
M. Wt: 162.11 g/mol
InChI Key: IBOZOWZSXZNIHI-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a cold solution of 6-(trifluoromethyl)pyridin-3-amine (1.5 g, 9.25 mmol) in 4N HCl (60.0 mL) was added aqueous solution of NaNO2 (0.766 g, 11.11 mmol) at 0° C. The reaction mass was stirred at same temperature for 30 minutes. The reaction mass was added to a solution of SnCl2.H2O in 4N HCl at 80° C. and further continued stirring for 5-6 h at same temperature. The reaction mass was cooled, basified and extracted with DCM. The organic layer was dried and concentrated to afford 0.700 g of the product. 1H NMR (300 MHz, DMSO d6): δ 4.29 (br s, 2H), 7.1.8 (dd, J=8.6 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.68 (s, 1H), 8.13 (d, J=2.4 Hz, 1H); MS (m/z): 178.15 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.766 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:12]([O-])=O.[Na+].Cl[Sn]Cl.O>Cl>[NH:9]([C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:10])[F:11])=[N:8][CH:7]=1)[NH2:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)N)(F)F
Name
Quantity
0.766 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred at same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further continued stirring for 5-6 h at same temperature
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C=1C=CC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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